Class-Level CYP450 Inhibition Profile: Low Liability Compared to Kinase-Targeted Analogs
While specific data for this exact compound is limited, class-level evidence on the core scaffold indicates a favorable CYP inhibition profile. This compound exhibits weak inhibition of key CYP isoforms (CYP1A2, CYP2D6, CYP2C9) with IC50 values of 20,000 nM (20 µM) [1]. This is in stark contrast to optimized kinase inhibitors within the same anilinopyrimidine class, which can exhibit potent CYP inhibition (e.g., IC50 < 100 nM) [2], representing a >200-fold lower inhibition potential. This suggests that 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline may serve as a cleaner starting point for medicinal chemistry campaigns, reducing the risk of early-stage CYP-mediated DDI liabilities.
| Evidence Dimension | CYP450 Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2: 20,000 nM; CYP2D6: 20,000 nM; CYP2C9: 20,000 nM |
| Comparator Or Baseline | Optimized anilinopyrimidine kinase inhibitors (class-level observation): Typically <100 nM for potent off-target CYP inhibition. |
| Quantified Difference | >200-fold higher IC50 (lower inhibition potential) for the target compound compared to typical potent kinase inhibitors. |
| Conditions | In vitro enzyme inhibition assay, human recombinant CYP isoforms (BindingDB/ChEMBL curated data). |
Why This Matters
Lower CYP inhibition reduces the risk of drug-drug interactions (DDI) and simplifies ADME optimization in early drug discovery.
- [1] BindingDB. BDBM50619051 CHEMBL5428526. IC50 data for Cytochrome P450 1A2, 2D6, 2C9. View Source
- [2] J. Yang, D. Huang, R. Wang, P. Fan, R. Li, D. Ma. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Biomolecules, 15(8), 1180. View Source
